3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene
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Overview
Description
3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene is an organic compound characterized by its unique structure, which includes both methylsulfanyl and prop-2-en-1-ylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene typically involves multi-step organic reactions. One possible route could involve the alkylation of a suitable precursor with methylsulfanyl and prop-2-en-1-ylsulfanyl groups under controlled conditions. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also need to address safety and environmental concerns, particularly when handling sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methylsulfanyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors through its sulfur-containing groups, affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(methylsulfanyl)pent-1-ene: Lacks the prop-2-en-1-ylsulfanyl group.
4-(Methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene: Lacks the 3-methyl group.
3-Methyl-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene: Lacks the methylsulfanyl group.
Uniqueness
3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
62418-91-1 |
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Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
3-methyl-4-methylsulfanyl-4-prop-2-enylsulfanylpent-1-ene |
InChI |
InChI=1S/C10H18S2/c1-6-8-12-10(4,11-5)9(3)7-2/h6-7,9H,1-2,8H2,3-5H3 |
InChI Key |
AEQNGWHDXSAZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)(SC)SCC=C |
Origin of Product |
United States |
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